Cas no 1291489-70-7 (3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one)

3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one 化学的及び物理的性質
名前と識別子
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- 3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one
- 3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one
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- インチ: 1S/C17H18N2O2/c1-11-3-7-13(8-4-11)19-16(15(18)17(19)20)12-5-9-14(21-2)10-6-12/h3-10,15-16H,18H2,1-2H3
- InChIKey: HKRXNPCMTVJDJM-UHFFFAOYSA-N
- SMILES: O=C1C(C(C2C=CC(=CC=2)OC)N1C1C=CC(C)=CC=1)N
計算された属性
- 精确分子量: 282.136827821 g/mol
- 同位素质量: 282.136827821 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 371
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6
- XLogP3: 2
- 分子量: 282.34
3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM292143-1g |
3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one |
1291489-70-7 | 95%+ | 1g |
$696 | 2024-08-02 | |
Chemenu | CM292143-1g |
3-Amino-4-(4-methoxyphenyl)-1-(p-tolyl)azetidin-2-one |
1291489-70-7 | 95+% | 1g |
$505 | 2021-06-09 |
3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-oneに関する追加情報
3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one (CAS No. 1291489-70-7): An Overview of Its Structure, Synthesis, and Biological Applications
3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one (CAS No. 1291489-70-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of azetidinones, which are four-membered heterocyclic compounds with a wide range of applications in drug discovery and development.
The molecular structure of 3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one is characterized by a central azetidinone ring substituted with an amino group, a 4-methoxyphenyl group, and a p-tolyl group. The presence of these functional groups imparts specific chemical properties and reactivity, making it an interesting target for various synthetic transformations and biological studies.
In recent years, the synthesis of 3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one has been extensively explored using different methodologies. One of the most common approaches involves the reaction of 4-methoxybenzaldehyde with p-tolylamine followed by cyclization to form the azetidinone ring. This method is known for its high yield and mild reaction conditions, making it suitable for large-scale production.
The biological activities of 3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one have been investigated in several studies, highlighting its potential as a lead compound for drug development. Research has shown that this compound exhibits significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases and pain management.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The mechanism of action was attributed to its ability to modulate key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
In addition to its anti-inflammatory properties, 3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one has also shown potential as an antitumor agent. A study conducted by researchers at the University of California demonstrated that this compound selectively induced apoptosis in various cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. The antitumor activity was attributed to its ability to disrupt microtubule dynamics and inhibit cell proliferation.
The pharmacokinetic properties of 3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one have also been studied to evaluate its suitability as a therapeutic agent. Preclinical studies have shown that this compound has favorable oral bioavailability and a reasonable half-life, suggesting its potential for further development as an orally administered drug.
To further enhance the therapeutic potential of 3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one, researchers are exploring various structural modifications to optimize its pharmacological properties. For instance, the introduction of additional functional groups or changes in the substituents on the azetidinone ring can potentially improve its potency, selectivity, and safety profile.
In conclusion, 3-Amino-4-(4-methoxy-phenyl)-1-p-tolyl-azetidin-2-one (CAS No. 1291489-70-7) is a promising compound with diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. Its unique structural features and favorable pharmacokinetic profile make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to uncover new applications and optimize its therapeutic potential for various diseases.
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